molecular formula C23H23NO4S B082762 Pimethixene maleate CAS No. 13187-06-9

Pimethixene maleate

Cat. No. B082762
CAS RN: 13187-06-9
M. Wt: 409.5 g/mol
InChI Key: IPANUAHQWFDVAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to pimethixene maleate often involves Diels-Alder cycloadditions and other coupling reactions. For example, maleic anhydride derivatives have been synthesized through Diels-Alder reactions, demonstrating the synthesis pathways that could potentially be applied to pimethixene maleate (Chou et al., 1999). Furthermore, three-component coupling reactions involving aryne, DMSO, and activated alkyne have been reported for the synthesis of maleate derivatives, indicating complex synthesis routes that might be relevant for pimethixene maleate (Hazarika et al., 2019).

Molecular Structure Analysis

The molecular structure of maleic anhydride derivatives, closely related to pimethixene maleate, has been elucidated through various methods, including X-ray crystallography. Studies have shown that maleic anhydride can form complex structures with pi-facial selectivity upon cycloaddition reactions, providing insights into the stereochemistry and molecular geometry that pimethixene maleate might exhibit (Chou et al., 1999).

Chemical Reactions and Properties

Maleic anhydride and its derivatives engage in various chemical reactions, including adsorption and complex formation with catalysts, which could be reflective of pimethixene maleate's reactivity. Infrared spectroscopic investigations have revealed the adsorption states of maleic anhydride on catalysts, indicating its reactivity and potential chemical behavior (Ramstetter & Baerns, 1988).

Scientific Research Applications

  • Quantitative Determination in Biological Fluids : Pimethixene can be quantitatively determined in plasma and milk samples. A study described a method using reversed-phase high-performance liquid chromatography (HPLC) with solid-phase extraction (SPE) for this purpose, achieving a high recovery rate in both plasma and milk (Ebete & Koundourellis, 1997).

  • Pharmacokinetic Analysis : Another study developed an HPLC assay for determining Pimethixene in plasma and urine. This method demonstrated high recovery rates and a good range of concentration detection, indicating its suitability for pharmacokinetic studies (Kountourellis & Ebete, 1996).

  • Comparison with Other Compounds : Research comparing the effects of different compounds, including Pimethixene, on protein synthesis in isolated hepatocytes has been conducted. These studies help in understanding the cellular impact of these compounds in toxicological contexts (Goethals et al., 1983).

  • Therapeutic Applications : While Pimethixene Maleate specifically wasn't the focus, related studies have investigated the pharmacokinetics and pharmacodynamics of compounds like Arterolane Maleate in the context of malaria treatment (Gautam et al., 2011). This indicates a broader interest in maleate compounds in therapeutic research.

  • Chemical Analysis and Properties : Studies on maleate compounds, in general, provide insights into their properties and applications. For instance, research on the solubility, stability, and intermolecular interactions of different maleate salts can inform the development of pharmaceutical formulations (Meneghetti et al., 2020).

  • Environmental and Industrial Applications : Research on maleate compounds, such as studies on emissions reduction using maleate additives in diesel engines, reveals their potential in environmental applications (Litzinger et al., 2000).

  • Biochemical Studies : Investigations into the molecular interactions and mechanisms of maleate compounds, such as those studying phosphate transfer reactions in model systems, contribute to a deeper understanding of their biochemical behavior (Lewis et al., 1975).

  • Microbial Production and Synthesis : Research on extending biochemical pathways in microorganisms for the production of maleate from glycerol highlights the potential of biotechnological applications of maleate compounds (Sheng et al., 2021).

Safety And Hazards

Pimethixene maleate is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(Z)-but-2-enedioic acid;1-methyl-4-thioxanthen-9-ylidenepiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NS.C4H4O4/c1-20-12-10-14(11-13-20)19-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)19;5-3(6)1-2-4(7)8/h2-9H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPANUAHQWFDVAG-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3SC4=CC=CC=C42)CC1.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC(=C2C3=CC=CC=C3SC4=CC=CC=C42)CC1.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045863
Record name Pimethixene maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pimethixene maleate

CAS RN

13187-06-9, 314-03-4
Record name Piperidine, 1-methyl-4-(9H-thioxanthen-9-ylidene)-, (2Z)-2-butenedioate (1:1)
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Record name Pimethixene maleate
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Record name PIMETHIXENE MALEATE
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Record name Pimethixene maleate
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Record name 1-methyl-4-(9H-thioxanthen-9-ylidene)piperidinium hydrogen maleate
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Record name PIMETHIXENE MALEATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
R TANAKA, M HARAMURA, A TANAKA… - Analytical Sciences: X …, 2005 - jstage.jst.go.jp
… Pimethixene maleate was purchased from Prestwick Chemical Inc. Single crystals of the … ORTEP-III4 drawings of pimethixene maleate along with the labeling atoms are shown in Fig. 2. …
Number of citations: 7 www.jstage.jst.go.jp
KO Ebete, JE Koundourellis - Journal of liquid chromatography & …, 1997 - Taylor & Francis
… Pimethixene maleate and diphenylpyraline hydrochloride were supplied by Sigma … Stock solutions were prepared by accurately weighing appropriate quantities of pimethixene maleate …
Number of citations: 3 www.tandfonline.com
B Schmitz, C Ullmer, D Segelcke, M Gwarek… - European Journal of …, 2015 - Elsevier
Serotonin 5-HT 2B receptor antagonists have been proposed as migraine prophylactic drugs, but previously available 5-HT 2B receptor antagonists displayed multiple monoaminergic …
Number of citations: 25 www.sciencedirect.com
ND Pharma, B Ready-To-Go - 1981 - ndpharmabiotech.net
ND Pharma & Biotech es una empresa líder en invesfigación y desarrollo, que ofrece diferentes soluciones imaginafivas y avanzadas para sectores industriales, profesionales y …
Number of citations: 2 www.ndpharmabiotech.net
G Boncompain, F Herit, S Tessier, A Lescure… - Science …, 2019 - science.org
Using a cell-based assay monitoring differential protein transport in the secretory pathway coupled to high-content screening, we have identified three molecules that specifically reduce …
Number of citations: 27 www.science.org
P Drapeau, A Parker, E Kabashi, JP Julien… - 2012 - apps.dtic.mil
Our objective was to screen libraries of several thousand compounds, including clinically approved drugs, for their ability to suppress the in vivo phenotypes observed in worm and fish …
Number of citations: 2 apps.dtic.mil
JO Jones, MI Diamond - ACS chemical biology, 2008 - ACS Publications
The androgen receptor (AR), a member of the steroid nuclear receptor family of transcription factors, regulates a wide range of physiological processes. Androgen signaling is also …
Number of citations: 42 pubs.acs.org
Y Wang, R Cui, G Li, Q Gao, S Yuan, R Altmeyer, G Zou - Antiviral research, 2016 - Elsevier
There is currently no approved antiviral therapy for treatment of Ebola virus disease. To discover readily available approved drugs that can be rapidly repurposed for treatment of Ebola …
Number of citations: 74 www.sciencedirect.com
SC Baraban, MT Dinday, GA Hortopan - Nature communications, 2013 - nature.com
… recently recognized that antihistamines inhibit induced seizures in neonatal rats 48 , this may not be the mechanism of action here, as four other H1 antihistamines (pimethixene maleate…
Number of citations: 385 www.nature.com
Y Ren - 2009 - search.proquest.com
T cells play a key role in human acquired immune system and have been implicated as the major target for immunosuppressive therapy. Interleukin 2 (IL-2) is an autocrine cytokine …
Number of citations: 0 search.proquest.com

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